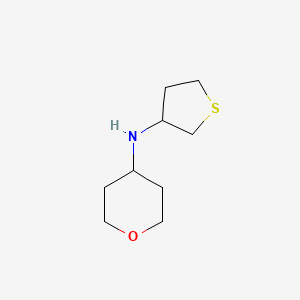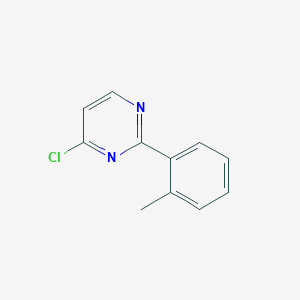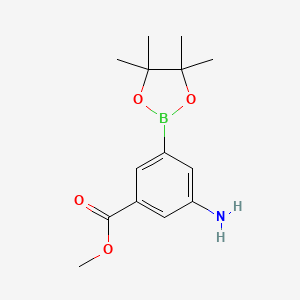![molecular formula C9H17N3 B1461663 methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1158052-79-9](/img/structure/B1461663.png)
methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
Descripción general
Descripción
Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine, also known as 3-methylpyrazole-4-methanamine, is an organic compound belonging to the class of amines. It is a colourless, crystalline solid that is insoluble in water.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Pyrazole derivatives, including compounds structurally related to "methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine," have been synthesized and characterized to understand their structural and chemical properties. For instance, Titi et al. (2020) explored the synthesis, characterization, and X-ray crystal study of pyrazole derivatives to identify their antitumor, antifungal, and antibacterial pharmacophore sites. Their research emphasizes the importance of these compounds in developing pharmaceuticals and highlights their biological activity against breast cancer and microbes (Titi et al., 2020).
Chemical Properties and Reactivity
The chemical properties and reactivity of pyrazole derivatives have been a subject of study to evaluate their potential applications in various fields. The work by Shin et al. (2016) on the synthesis, structure, and methyl methacrylate polymerization of cobalt(II), zinc(II), and cadmium(II) complexes with pyrazole-based ligands illustrates the utility of these compounds in catalysis and materials science. Their findings demonstrate how these complexes can polymerize methyl methacrylate, yielding polymers with higher molecular weights and narrower polydispersity indices (Shin et al., 2016).
Biological Activities
The biological activities of pyrazole derivatives, such as their antimicrobial and anticorrosive properties, have been extensively explored. Kodadi et al. (2007) reported on the synthesis of tridentate bipyrazolic compounds and their cytotoxic activity against tumor cell lines, highlighting the potential of these compounds in cancer research (Kodadi et al., 2007). Additionally, Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, demonstrating their potential as corrosion inhibitors (Chetouani et al., 2005).
Propiedades
IUPAC Name |
N-methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(2)9-8(5-10-3)6-12(4)11-9/h6-7,10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGCZMKSHLRIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1CNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)
![4-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B1461582.png)
![N-[(3-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1461588.png)

![N-[(2,4,6-trimethylphenyl)methyl]oxan-4-amine](/img/structure/B1461590.png)

![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)
![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)
![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)


![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)
![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)
amine](/img/structure/B1461602.png)